molecular formula C19H21O2P B12899632 2-[(Diphenylphosphoryl)methyl]cyclohexan-1-one CAS No. 86488-93-9

2-[(Diphenylphosphoryl)methyl]cyclohexan-1-one

Cat. No.: B12899632
CAS No.: 86488-93-9
M. Wt: 312.3 g/mol
InChI Key: QVBLYOZBFQCGJO-UHFFFAOYSA-N
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Description

2-((Diphenylphosphoryl)methyl)cyclohexanone is an organic compound with the molecular formula C19H21O2P It is a derivative of cyclohexanone, where a diphenylphosphoryl group is attached to the methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Diphenylphosphoryl)methyl)cyclohexanone typically involves the reaction of cyclohexanone with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

2-((Diphenylphosphoryl)methyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The diphenylphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as Grignard reagents or organolithium compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in alcohols.

Scientific Research Applications

2-((Diphenylphosphoryl)methyl)cyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Diphenylphosphoryl)methyl)cyclohexanone involves its interaction with specific molecular targets. The diphenylphosphoryl group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes .

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphorylketones: These compounds have similar structures but differ in the nature of the substituents attached to the phosphorus atom.

    Cyclohexanone Derivatives: Compounds like 2-methylcyclohexanone share the cyclohexanone core but have different functional groups attached.

Uniqueness

2-((Diphenylphosphoryl)methyl)cyclohexanone is unique due to the presence of both the cyclohexanone and diphenylphosphoryl groups. This combination imparts distinct chemical properties, making it valuable in specific applications where other similar compounds may not be as effective .

Properties

CAS No.

86488-93-9

Molecular Formula

C19H21O2P

Molecular Weight

312.3 g/mol

IUPAC Name

2-(diphenylphosphorylmethyl)cyclohexan-1-one

InChI

InChI=1S/C19H21O2P/c20-19-14-8-7-9-16(19)15-22(21,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-6,10-13,16H,7-9,14-15H2

InChI Key

QVBLYOZBFQCGJO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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